Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic caspase-1 substrate, Z-YVAD-AFC, and its applications in the study of apoptosis and related cell death pathways. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for relevant compounds, and visualize key signaling pathways and experimental workflows.
Core Concepts: Caspase-1, Apoptosis, and Pyroptosis
Caspases are a family of cysteine proteases that play crucial roles in programmed cell death. They are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7) in the apoptotic pathway. However, another class of caspases, the inflammatory caspases, which includes caspase-1, are central to a distinct form of programmed cell death known as pyroptosis.
Apoptosis is a tightly regulated, non-inflammatory process of cell suicide essential for normal tissue development and homeostasis. It is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without eliciting an inflammatory response.
Pyroptosis , in contrast, is a pro-inflammatory form of programmed cell death initiated in response to microbial infections and other inflammatory stimuli. It is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, such as IL-1β and IL-18. This process is mediated by the activation of inflammatory caspases, primarily caspase-1.
While Z-YVAD-AFC is a substrate for caspase-1, which is more directly involved in pyroptosis, its use in apoptosis research is valuable for dissecting the intricate signaling pathways and understanding the crosstalk between different cell death mechanisms. For instance, some stimuli can induce components of both apoptotic and pyroptotic pathways.
Z-YVAD-AFC: A Tool to Measure Caspase-1 Activity
Z-YVAD-AFC is a fluorogenic substrate designed to measure the activity of caspase-1. It consists of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic acid (YVAD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability.
Mechanism of Action: In its intact form, Z-YVAD-AFC is weakly fluorescent. However, upon cleavage by active caspase-1 at the aspartic acid residue, the AFC fluorophore is released. Free AFC exhibits strong fluorescence with an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm. The increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.
Data Presentation: Quantitative Data for Caspase Inhibitors
In apoptosis research, alongside measuring enzyme activity, inhibiting specific caspases is crucial for elucidating their roles. While Z-YVAD-AFC is a substrate, the related compound Z-YVAD-FMK is an irreversible inhibitor of caspase-1. Due to the limited availability of comprehensive IC50 data for Z-YVAD-FMK across multiple caspases in a single study, we present data for the widely used pan-caspase inhibitor Z-VAD-FMK to provide a comparative context for caspase inhibition.
| Inhibitor | Target Caspase | IC50 Value | Notes |
| Z-VAD-FMK | Pan-Caspase | 0.0015 - 5.8 mM | A cell-permeable, irreversible pan-caspase inhibitor. |
| Ac-YVAD-cmk | Caspase-1 | Kᵢ = 0.8 nM | A potent and selective inhibitor for caspase-1-like caspases.[1] |
| Caspase-4 | Kᵢ = 362 nM | [1] |
| Caspase-5 | Kᵢ = 163 nM | [1] |
| VX-765 | Caspase-1 | IC50 = 530 nM | A selective inhibitor for caspase-1.[2] |
| Ac-FLTD-CMK | Caspase-1 | IC50 = 3.36 µM | [2] |
| Ac-LESD-CMK | Caspase-1 | IC50 = 5.67 µM | [2] |
Note: IC50 and Kᵢ values can vary depending on the assay conditions, substrate concentration, and cell type used. The data presented here is for comparative purposes.
Experimental Protocols
Induction of Apoptosis in Cell Culture
A common method to induce apoptosis in cell culture for subsequent caspase activity analysis is through the activation of death receptors.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI 1640 medium with 10% fetal bovine serum
-
Anti-Fas monoclonal antibody (clone CH-11)
-
Phosphate-buffered saline (PBS)
-
Caspase inhibitor (e.g., Z-VAD-FMK) for control experiments
Procedure:
-
Culture Jurkat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum in a humidified incubator at 37°C with 5% CO₂.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
To induce apoptosis, add anti-Fas mAb to a final concentration of 50 ng/mL.
-
For inhibitor control experiments, add the caspase inhibitor (e.g., 20 µM Z-VAD-FMK) at the same time as the anti-Fas mAb.
-
Incubate the cells for the desired period (e.g., 2-4 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
The cell pellet is now ready for lysate preparation and caspase activity assay.
Caspase-1 Activity Assay using Z-YVAD-AFC
This protocol outlines the steps to measure caspase-1 activity in cell lysates.
Materials:
-
Cell pellet from induced and control cells
-
Lysis Buffer (e.g., 25 mM HEPES, pH 7.4, 0.1% CHAPS, 5 mM MgCl₂, 1.3 mM EDTA, 1 mM EGTA, with protease inhibitors)
-
2X Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM NaCl, 20 mM DTT)
-
Z-YVAD-AFC substrate (1 mM stock in DMSO)
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96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
Procedure:
Mandatory Visualization
Signaling Pathway Diagrams
// Nodes
PAMPs_DAMPs [label="PAMPs / DAMPs", fillcolor="#FBBC05"];
PRR [label="Pattern Recognition\nReceptor (e.g., NLRP3)", fillcolor="#FBBC05"];
ASC [label="ASC Adaptor", fillcolor="#4285F4"];
Pro_Casp1 [label="Pro-Caspase-1", fillcolor="#EA4335"];
Casp1 [label="Active Caspase-1", fillcolor="#EA4335"];
Pro_IL1b [label="Pro-IL-1β", fillcolor="#34A853"];
IL1b [label="Active IL-1β", fillcolor="#34A853"];
Pro_IL18 [label="Pro-IL-18", fillcolor="#34A853"];
IL18 [label="Active IL-18", fillcolor="#34A853"];
GSDMD [label="Gasdermin D", fillcolor="#4285F4"];
GSDMD_N [label="GSDMD-N Pore", fillcolor="#4285F4"];
Pyroptosis [label="Pyroptosis", shape=ellipse, fillcolor="#F1F3F4"];
// Edges
PAMPs_DAMPs -> PRR [label="Activates"];
PRR -> ASC [label="Recruits"];
ASC -> Pro_Casp1 [label="Recruits"];
Pro_Casp1 -> Casp1 [label="Cleavage"];
Casp1 -> Pro_IL1b [label="Cleaves"];
Pro_IL1b -> IL1b;
Casp1 -> Pro_IL18 [label="Cleaves"];
Pro_IL18 -> IL18;
Casp1 -> GSDMD [label="Cleaves"];
GSDMD -> GSDMD_N [label="Forms"];
GSDMD_N -> Pyroptosis [label="Induces"];
IL1b -> Pyroptosis [style=dashed];
IL18 -> Pyroptosis [style=dashed];
}
Caption: Canonical Inflammasome and Pyroptosis Pathway.
// Nodes
Extrinsic [label="Extrinsic Stimuli\n(e.g., FasL)", fillcolor="#FBBC05"];
DeathReceptor [label="Death Receptor\n(e.g., Fas)", fillcolor="#FBBC05"];
DISC [label="DISC Formation", fillcolor="#4285F4"];
Pro_Casp8 [label="Pro-Caspase-8", fillcolor="#EA4335"];
Casp8 [label="Active Caspase-8", fillcolor="#EA4335"];
Intrinsic [label="Intrinsic Stimuli\n(e.g., DNA damage)", fillcolor="#FBBC05"];
Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"];
CytoC [label="Cytochrome c", fillcolor="#4285F4"];
Apaf1 [label="Apaf-1", fillcolor="#4285F4"];
Apoptosome [label="Apoptosome", fillcolor="#4285F4"];
Pro_Casp9 [label="Pro-Caspase-9", fillcolor="#EA4335"];
Casp9 [label="Active Caspase-9", fillcolor="#EA4335"];
Pro_Casp3 [label="Pro-Caspase-3", fillcolor="#34A853"];
Casp3 [label="Active Caspase-3", fillcolor="#34A853"];
Substrates [label="Cellular Substrates", fillcolor="#F1F3F4"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4"];
// Edges
Extrinsic -> DeathReceptor [label="Binds"];
DeathReceptor -> DISC [label="Initiates"];
DISC -> Pro_Casp8 [label="Recruits"];
Pro_Casp8 -> Casp8 [label="Cleavage"];
Intrinsic -> Mitochondrion [label="Activates"];
Mitochondrion -> CytoC [label="Releases"];
CytoC -> Apaf1 [label="Binds"];
Apaf1 -> Apoptosome [label="Forms"];
Apoptosome -> Pro_Casp9 [label="Recruits"];
Pro_Casp9 -> Casp9 [label="Cleavage"];
Casp8 -> Pro_Casp3 [label="Cleaves"];
Casp9 -> Pro_Casp3 [label="Cleaves"];
Pro_Casp3 -> Casp3;
Casp3 -> Substrates [label="Cleaves"];
Substrates -> Apoptosis [label="Leads to"];
}
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Workflow Diagram
// Nodes
Start [label="Start:\nInduce Apoptosis in Cells", shape=ellipse, fillcolor="#34A853"];
Harvest [label="Harvest and Wash Cells", fillcolor="#F1F3F4"];
Lyse [label="Prepare Cell Lysate", fillcolor="#F1F3F4"];
Quantify [label="Quantify Protein\nConcentration", fillcolor="#FBBC05"];
Setup [label="Set up Assay in\n96-well Plate", fillcolor="#4285F4"];
AddSubstrate [label="Add Z-YVAD-AFC\nSubstrate", fillcolor="#EA4335"];
Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4"];
Read [label="Read Fluorescence\n(Ex: 400nm, Em: 505nm)", fillcolor="#4285F4"];
Analyze [label="Analyze Data", shape=ellipse, fillcolor="#34A853"];
// Edges
Start -> Harvest;
Harvest -> Lyse;
Lyse -> Quantify;
Quantify -> Setup;
Setup -> AddSubstrate;
AddSubstrate -> Incubate;
Incubate -> Read;
Read -> Analyze;
}
Caption: Workflow for Caspase-1 Activity Assay.
References